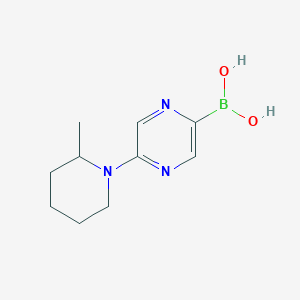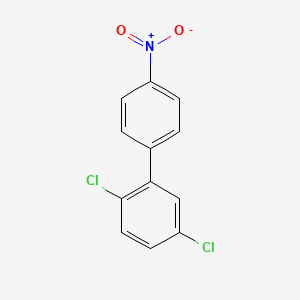![molecular formula C10H11F3O2 B14133802 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol CAS No. 194286-27-6](/img/structure/B14133802.png)
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol typically involves the reaction of 4-(trifluoromethyl)phenol with an appropriate propanol derivative. One common method is the Williamson ether synthesis, where 4-(trifluoromethyl)phenol reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[4-(Trifluoromethyl)phenoxy]propanal or 3-[4-(Trifluoromethyl)phenoxy]propanone.
Reduction: Formation of 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine or 3-[4-(Trifluoromethyl)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-[4-(Trifluoromethyl)phenoxy]propan-1-ol depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: An antidepressant drug with a similar trifluoromethylphenoxy structure.
Trifluoromethylphenol: A precursor in the synthesis of various trifluoromethylated compounds.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
Uniqueness
3-[4-(Trifluoromethyl)phenoxy]propan-1-ol is unique due to its combination of a trifluoromethyl group and a propanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
194286-27-6 |
|---|---|
Fórmula molecular |
C10H11F3O2 |
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
3-[4-(trifluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14/h2-5,14H,1,6-7H2 |
Clave InChI |
ILVAZCCTMDIKTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


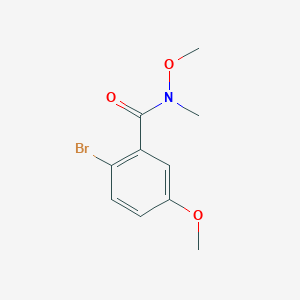


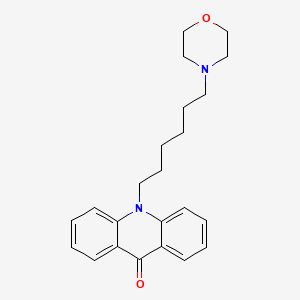
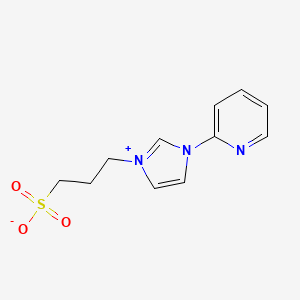
![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


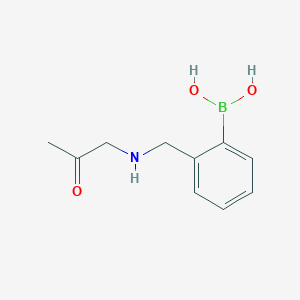
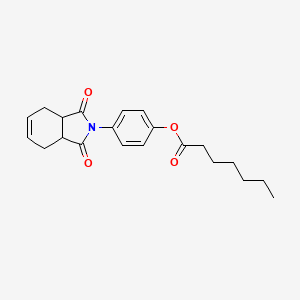

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
